molecular formula C37H20F2N2O2 B408006 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid

2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid

Cat. No.: B408006
M. Wt: 562.6g/mol
InChI Key: KMIRDHPTSOAWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid: is a complex organic compound with the molecular formula C36H20F2N2 and a molecular weight of 518.55 g/mol This compound is characterized by its unique structure, which includes two fluorophenyl groups attached to a quinoxaline core via ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid typically involves multi-step organic reactions. One common method involves the coupling of 4-[(4-fluorophenyl)ethynyl]phenyl groups with a quinoxaline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ethynyl and fluorophenyl groups play a crucial role in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

  • 2,3-Bis[4-[(4-chlorophenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid
  • 2,3-Bis[4-[(4-bromophenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid
  • 2,3-Bis[4-[(4-methylphenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid

Comparison: Compared to its analogs, 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C37H20F2N2O2

Molecular Weight

562.6g/mol

IUPAC Name

2,3-bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid

InChI

InChI=1S/C37H20F2N2O2/c38-31-18-9-26(10-19-31)3-1-24-5-13-28(14-6-24)35-36(41-34-23-30(37(42)43)17-22-33(34)40-35)29-15-7-25(8-16-29)2-4-27-11-20-32(39)21-12-27/h5-23H,(H,42,43)

InChI Key

KMIRDHPTSOAWCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3C5=CC=C(C=C5)C#CC6=CC=C(C=C6)F

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3C5=CC=C(C=C5)C#CC6=CC=C(C=C6)F

Origin of Product

United States

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